molecular formula C25H36ClNO4 B1157144 17-chlorophenyl trinor Prostaglandin F2α ethyl amide

17-chlorophenyl trinor Prostaglandin F2α ethyl amide

カタログ番号 B1157144
分子量: 450.1
InChIキー: QKTIKSYKYXARLV-JZFYYOKZSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Prostaglandin F2α (PGF2α) drives luteolysis and smooth muscle contraction by activating the FP receptor. In addition, PGF2α can activate the PGE2 receptor EP1, albeit at higher concentrations, evoking inflammatory effects. Replacement of the ω-terminal three carbons with a phenyl group, producing 17-phenyl PGF2α, gives a ligand with both greater affinity for FP and diminished affinity for EP1. Compounds based on this structure are effective in lowering intraocular pressure, reducing ocular hypertension and limiting the progression of glaucoma. 17-phenyl PGF2α ethyl amide (Bimatoprost) is a prodrug which, after entering the cornea, is hydrolyzed to give the corresponding free acid. 17-chlorophenyl trinor Prostaglandin F2α ethyl amide has a chlorine atom substituted into the meta position of the phenyl group of 17-phenyl PGF2α ethyl amide. The meta substitution of a halogen (fluorine) at this site on the free acid increases its affinity for the FP receptor and greatly decreases its affinity for the EP1 receptor.

科学的研究の応用

Prostaglandin F2α Analogs in Cancer Research

Prostaglandins, including Prostaglandin F2α, play significant roles in various physiological processes and have been linked to cancer. Prostaglandin F2α analogs have been observed to exhibit both tumor-promoting and tumor-inhibiting properties, depending on factors like target tissue, plasma concentration, and the specific subtype of prostaglandin. The dual role of these analogs in cancer progression underscores the complexity of their interaction with cellular mechanisms and highlights the potential of Prostaglandin F2α analogs, including 17-chlorophenyl trinor Prostaglandin F2α ethyl amide, in cancer research and therapy (Jara-Gutiérrez & Baladrón, 2021).

Prostaglandin F2α Analogs in Dermatological Applications

Prostaglandin F2α analogs have been identified as having potential therapeutic applications beyond their initial uses. Specifically, they have shown promise in treating alopecia and disorders of hypopigmentation. The analogs' ability to induce cutaneous hypertrichosis and hyperpigmentation has driven research into their applicability in treating conditions like androgenic alopecia, alopecia areata, chemotherapy-induced alopecia, vitiligo, and hypopigmented scarring. The multifaceted applications of these analogs in dermatology reflect their potential in addressing a range of skin and hair-related disorders (Choi, Diehl, & Levins, 2015).

Prostaglandin F2α Analogs in Ophthalmology

Prostaglandin F2α analogs have been a cornerstone in glaucoma treatment due to their efficacy in reducing intraocular pressure. The success of these analogs in ophthalmology has spurred further research into new prostaglandin receptor-targeting agents for glaucoma treatment. The exploration of EP and FP receptor agonists reflects the ongoing innovation in this field, aiming to develop treatments that are safe, effective, and synergistic with existing therapies (Matsou & Anastasopoulos, 2018).

Prostaglandin F2α Analogs in Contraceptive Research

Prostaglandin F2α and its analogs play a critical role in the ovulatory process, making them potential targets for contraceptive development. The complex interaction of prostaglandin synthesis, metabolism, and transport in the follicle presents opportunities for intervention. Inhibiting these processes can disrupt ovulation, offering a novel approach to contraception. While inhibitors like PTGS2 have shown potential in emergency contraception, their efficacy in regular contraceptive use requires further investigation. This research area underscores the potential of Prostaglandin F2α analogs in developing new contraceptive methods (Duffy, 2015).

特性

製品名

17-chlorophenyl trinor Prostaglandin F2α ethyl amide

分子式

C25H36ClNO4

分子量

450.1

InChI

InChI=1S/C25H36ClNO4/c1-2-27-25(31)11-6-4-3-5-10-21-22(24(30)17-23(21)29)15-14-20(28)13-12-18-8-7-9-19(26)16-18/h3,5,7-9,14-16,20-24,28-30H,2,4,6,10-13,17H2,1H3,(H,27,31)/b5-3-,15-14+/t20-,21+,22+,23-,24+/m0/s1

InChIキー

QKTIKSYKYXARLV-JZFYYOKZSA-N

SMILES

O[C@@H]1[C@H](C/C=CCCCC(N([H])CC)=O)[C@@H](/C=C/[C@@H](O)CCC2=CC=CC(Cl)=C2)[C@H](O)C1

同義語

Chlorophenyl Bimatoprost; 17-chlorophenyl trinor PGF2α ethyl amide

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
17-chlorophenyl trinor Prostaglandin F2α ethyl amide
Reactant of Route 2
17-chlorophenyl trinor Prostaglandin F2α ethyl amide
Reactant of Route 3
17-chlorophenyl trinor Prostaglandin F2α ethyl amide
Reactant of Route 4
17-chlorophenyl trinor Prostaglandin F2α ethyl amide
Reactant of Route 5
17-chlorophenyl trinor Prostaglandin F2α ethyl amide
Reactant of Route 6
17-chlorophenyl trinor Prostaglandin F2α ethyl amide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。